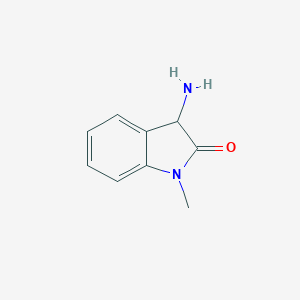

3-amino-1-methyl-1,3-dihydro-2H-indol-2-one

説明

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one (CAS: N/A, PubChem data unavailable due to JavaScript dependency ) is a substituted oxindole derivative featuring a 3-amino group and a 1-methyl substituent. Oxindoles, characterized by a bicyclic structure combining a benzene ring fused with a pyrrolidone ring, are pivotal in medicinal chemistry due to their structural similarity to indoles and diverse bioactivity.

特性

IUPAC Name |

3-amino-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWLKZYQAQNZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for 3-Amino-1-methylindolin-2-one.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

生物活性

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one, also known as N-methylisatinoxime, is a heterocyclic compound with notable biological activities. Its unique structure, featuring an indole core with an amino and methyl group, positions it as a valuable candidate in pharmacological research. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O, with a molecular weight of approximately 162.19 g/mol. The compound's structure can be characterized by the following features:

| Feature | Description |

|---|---|

| Indole Core | Fused benzene and pyrrole ring |

| Amino Group | Contributes to hydrogen bonding interactions |

| Methyl Group | Enhances lipophilicity and reactivity |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including:

- Staphylococcus aureus (including MRSA)

- Mycobacterium tuberculosis

- Candida albicans

In particular, studies have shown that this compound can inhibit the growth of MRSA with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL . Its effectiveness against multidrug-resistant strains highlights its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory and Antioxidant Properties

The compound has also been recognized for its anti-inflammatory and antioxidant activities. In vitro studies demonstrate that it can reduce inflammatory markers and oxidative stress in various cell lines. The mechanism is believed to involve the modulation of specific signaling pathways related to inflammation and oxidative damage.

Anticancer Potential

The anticancer properties of this compound have garnered attention in recent research. It has shown preferential suppression of rapidly dividing cancer cells, particularly in lung cancer cell lines (A549) compared to non-tumor fibroblasts . The compound's ability to inhibit tumor growth suggests potential applications in cancer therapy.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzymatic Inhibition : The amino group allows for hydrogen bonding with enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors involved in inflammatory responses and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study reported that the compound exhibited potent antibacterial activity against MRSA strains, making it a promising candidate for further development as an antibacterial agent.

- Cytotoxicity Evaluation : In another study focusing on its anticancer properties, compounds derived from this indole derivative demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .

科学的研究の応用

Biological Activities

Research indicates that 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one exhibits various biological activities:

- Antimicrobial Activity : Demonstrated efficacy against a range of microbial pathogens.

- Anti-inflammatory Properties : Shown to reduce inflammation in various models.

- Antioxidant Effects : Capable of scavenging free radicals, thereby protecting cells from oxidative stress.

- Potential Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through modulation of specific signaling pathways .

Medicinal Chemistry

The compound is being investigated for its potential in drug development. Notable applications include:

- Anticonvulsant Properties : Compounds derived from this structure have been patented for their use as anticonvulsants or anxiolytics, showing promise in treating neurological disorders .

- Kinase Inhibition : It has been reported that derivatives of this compound exhibit significant tyrosine kinase inhibiting activity, which is crucial in cancer therapy .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions including:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into quinones using reagents like potassium permanganate. |

| Reduction | Reduces nitro groups to amino groups using hydrogenation techniques. |

| Substitution | Allows for the introduction of different functional groups via nucleophilic substitution reactions. |

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its derivatives are also explored for use in biopharmaceuticals and forensic science .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

- Cancer Research : Research indicated that certain derivatives showed inhibition of cancer cell lines, leading to reduced viability and increased apoptosis, marking it as a candidate for further development in cancer therapies .

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, highlighting substituent variations and their implications:

Physicochemical Properties

- Melting Points: 3-Amino-1-methyl derivative: Not reported in evidence. 3,3-Di(2-methyl-1H-indol-3-yl)-1-methylindolin-2-one (analogue): 291–293°C (observed) vs. 282–284°C (literature) . 3-Ethyl-7-methyl derivative: 121–122°C .

- Spectroscopic Data: IR spectra of 3-amino derivatives show characteristic C=O stretches near 1700 cm⁻¹ and N–H vibrations at 3155–3406 cm⁻¹ . ^1H NMR signals for methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) are consistent across analogues .

準備方法

Reaction Mechanism and Optimization

-

Thioamide Activation : Thioacetamides (e.g., thiobenzamide 2a ) act as nucleophiles, displacing the bromine atom in 1a’ via an SN2 mechanism. The reaction proceeds in dimethylformamide (DMF) at room temperature, avoiding the need for inert atmospheres or thiophiles.

-

Configuration Control : The reaction exclusively yields the (Z)-isomer due to steric hindrance between the oxindole’s carbonyl group and the thioamide’s substituents. Nuclear magnetic resonance (NMR) spectroscopy confirms this configuration through coupling constants (e.g., J = 12–14 Hz for vinylic protons).

Table 2: Yields of 3-Amino Derivatives via Eschenmoser Coupling

| Thioamide | Product | Yield (%) |

|---|---|---|

| Thioacetamide | 10a | 85 |

| N-Methylthiobenzamide | 5ca | 92 |

| N,N-Dimethylthiobenzamide | 7aa | 78 |

Scalability and Limitations

-

Scalability : The reaction is demonstrated on a 3 mmol scale, producing gram quantities of products with minimal purification (e.g., flash chromatography).

-

Substrate Limitations : Electron-withdrawing groups (EWGs) on the oxindole (e.g., 5-NO₂) reduce yields due to decreased nucleophilicity at the 3-position.

One-Pot Triflation/Eschenmoser Coupling

An alternative route bypasses the isolation of 3-bromo-N-methyloxindole by combining triflation and coupling in a single pot:

-

Triflation of 3-Hydroxy-N-methyloxindole : Treatment with triflic anhydride (Tf₂O) at −20°C generates a reactive triflate intermediate.

-

Coupling with Thioamides : Direct addition of thiobenzamide (2a ) to the triflate intermediate yields 3-(aminomethylidene)-N-methyloxindole (11 ) in 87% yield.

Advantages :

-

Eliminates the need for bromination, reducing the synthesis to two steps.

-

Higher overall yield (65%) compared to the bromination route (48%).

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Key Methods

| Method | Starting Material | Steps | Overall Yield (%) |

|---|---|---|---|

| Bromination/Eschenmoser | N-methylisatin | 3 | 48 |

| Triflation/Eschenmoser | N-methylisatin | 2 | 65 |

The triflation method is superior in efficiency but requires stringent temperature control (−20°C) to prevent side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-methyl-1,3-dihydro-2H-indol-2-one, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via multi-step reactions starting from substituted indole precursors. Key steps include:

- Methylation : Introduce the methyl group at position 1 using methyl iodide under basic conditions (e.g., NaH in DMF) .

- Amination : Incorporate the amino group at position 3 via nucleophilic substitution or catalytic hydrogenation of nitro intermediates .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC and NMR .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Employ a combination of:

- Spectroscopy : IR to confirm NH/OH stretches (3100–3500 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹). MS (ESI or EI) for molecular ion ([M+H]⁺) and fragmentation patterns .

- NMR : ¹H NMR to verify methyl group integration (δ 1.2–1.5 ppm) and indole ring protons (δ 6.5–7.5 ppm). ¹³C NMR to confirm carbonyl (δ 170–180 ppm) and quaternary carbons .

Q. What are the key reactivity patterns of this compound?

- Methodological Answer : The amino group undergoes:

- Acylation : React with acetyl chloride in pyridine to form acetamide derivatives.

- Electrophilic substitution : Introduce halogens (e.g., Cl, Br) at the indole ring using NXS (X = Cl, Br) in acetic acid .

- Oxidation : Treat with KMnO₄ under acidic conditions to generate hydroxylated derivatives .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial or antiviral activity (e.g., EC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, plaque reduction for antivirals) across labs.

- Structural analogs : Compare with derivatives like 3-amino-5-methyl-1,3-dihydro-2H-indol-2-one (antimicrobial) and 3-amino-7-ethyl analogs (antiviral) to identify substituent-dependent trends .

- Pharmacokinetics : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to rule out bioavailability issues .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Core modifications : Synthesize derivatives with substitutions at positions 1 (alkyl groups), 3 (amino vs. nitro), and 5/6 (halogens, methoxy) .

- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like fungal CYP51 or viral proteases. Validate with MD simulations (GROMACS) .

- Biological testing : Use orthogonal assays (e.g., fungal growth inhibition + cytotoxicity on mammalian cells) to differentiate specific vs. off-target effects .

Q. How can the compound’s potential as a kinase inhibitor be evaluated?

- Methodological Answer :

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using competitive binding assays (ADP-Glo™).

- Mechanistic studies : Perform ATP-binding site mutagenesis (e.g., EGFR T790M) to confirm direct inhibition .

- Cellular validation : Measure phosphorylation levels (Western blot) in cancer cell lines treated with IC₅₀ doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。